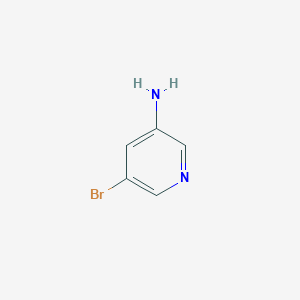

3-Amino-5-bromopyridine

Cat. No. B085033

Key on ui cas rn:

13535-01-8

M. Wt: 173.01 g/mol

InChI Key: MDQXGHBCDCOOSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

diacetoxypalladium (20.76 mg, 0.09 mmol) was added to 5-bromopyridin-3-amine (160 mg, 0.92 mmol), morpholine (4028 µl, 46.24 mmol) (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (64.2 mg, 0.11 mmol) and cesium carbonate (603 mg, 1.85 mmol). The resulting suspension was stirred at 150 °C for 30 minutes in a microwave. Reaction very messy but some product is visible. Reaction abandoned.

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

0.00185 mol

Type

reagent

Reaction Step One

Quantity

0.000111 mol

Type

catalyst

Reaction Step Five

Yield

0%

Identifiers

|

CUSTOM

|

160

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

0.00185 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.005 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.0462 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.000925 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=NC=C1Br)N

|

Step Five

|

Name

|

|

|

Quantity

|

0.000111 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

9.25e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COCCN1C2=CN=CC(=C2)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 0% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |